

Application of 6-Methoxynicotinamide in Cancer Cell Line Studies: Notes and Protocols

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Compound of Interest

Compound Name: 5-Methoxynicotinamide

Cat. No.: B050006

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Introduction

Recent cancer research has highlighted the significant role of metabolic reprogramming in tumor progression and survival. One key enzyme implicated in this process is Nicotinamide N-methyltransferase (NNMT). Upregulated in a variety of cancers, NNMT catalyzes the methylation of nicotinamide, utilizing S-adenosylmethionine (SAM) as a methyl donor, to produce 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). This process not only impacts the cellular NAD⁺ pool but also depletes the universal methyl donor SAM, thereby affecting cellular methylation potential and epigenetic regulation. The inhibition of NNMT has emerged as a promising therapeutic strategy to counteract cancer growth and chemoresistance. 6-Methoxynicotinamide (also known as JBSNF-000088) is a potent, orally active small molecule inhibitor of NNMT, making it a valuable tool for studying the effects of NNMT inhibition in cancer cell lines.^[1] This document provides detailed application notes and protocols for the use of 6-Methoxynicotinamide in cancer cell line studies.

Data Presentation

Quantitative Data on NNMT Inhibition

The following tables summarize the inhibitory activity of 6-Methoxynicotinamide and the effects of NNMT modulation in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of 6-Methoxynicotinamide against NNMT

Compound	Target NNMT Species	IC50 (μM)	Cell Line	IC50 (μM)	Reference
6-Methoxynicotinamide	Human	1.8	U2OS (Osteosarcoma)	1.6	[1]
(JBSNF-000088)	Monkey	2.8	3T3L1 (Adipocytes)	6.3	[1]
Mouse	5.0	[1]			

Table 2: Effects of NNMT Inhibitors on Cancer Cell Viability and MNA Production

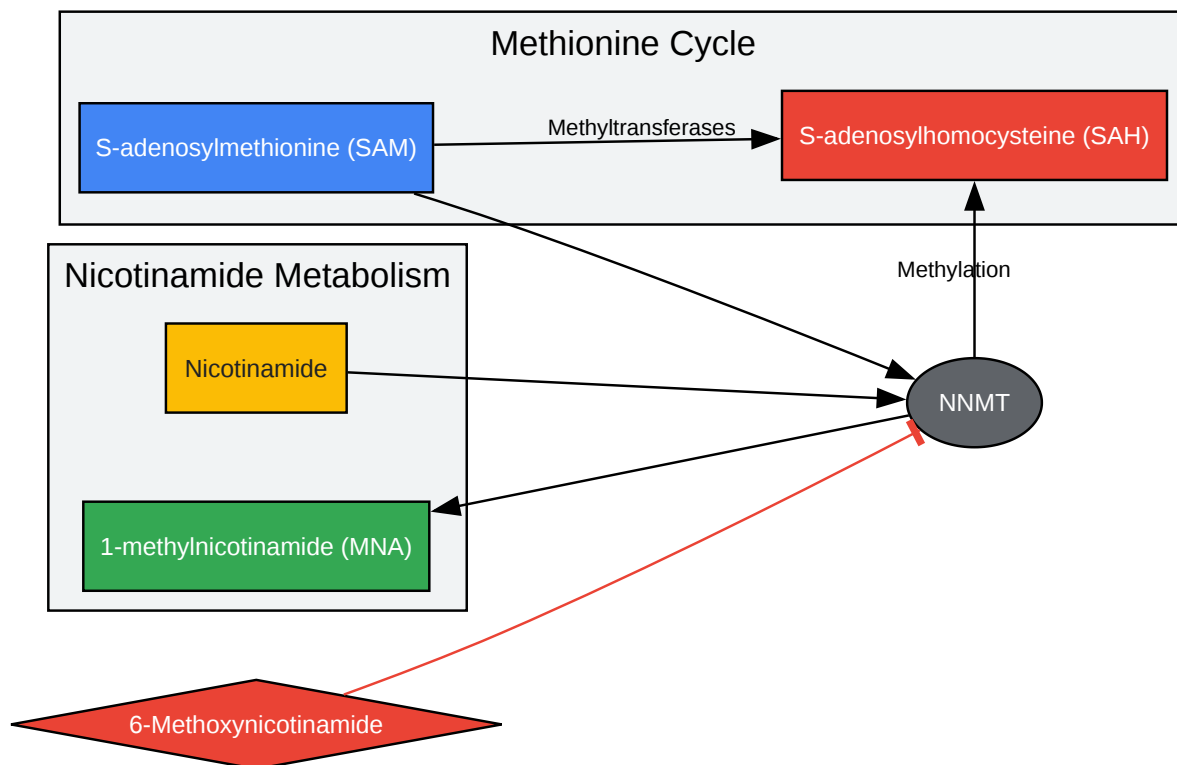
Cell Line	Treatment (100 μM, 72h)	% Reduction in Cell Viability (Mean ± SD)	% Reduction in MNA Levels (Mean ± SD)	Reference
U-2 OS (Osteosarcoma)	6-Methoxynicotinamide	Significant (p < 0.05) at 48h and 72h	≥50% (p < 0.05)	[2]
Saos-2 (Osteosarcoma)	6-Methoxynicotinamide	Significant (p < 0.05) at 48h and 72h	≥50% (p < 0.05)	[2]
MCC13 (Merkel Cell Carcinoma)	6-Methoxynicotinamide	Significant (p < 0.05) at 48h and 72h	≥50% (p < 0.05)	[2]
MCC26 (Merkel Cell Carcinoma)	6-Methoxynicotinamide	Significant (p < 0.05) at 48h and 72h	≥50% (p < 0.05)	[2]

Table 3: Effects of NNMT Inhibition on Apoptosis in Cancer Cell Lines

Cell Line	Treatment (100 μ M, 72h)	% Early Apoptosis (Mean \pm SD)	% Late Apoptosis (Mean \pm SD)	Reference
U-2 OS	6-Methoxynicotina mide	Not significant	Significant increase (p < 0.05)	[2] [3]
Saos-2	6-Methoxynicotina mide	Significant increase (p < 0.05)	Significant increase (p < 0.05)	[2] [3]
MCC13	6-Methoxynicotina mide	Not significant	Not significant	[2] [3]
MCC26	6-Methoxynicotina mide	Significant increase (p < 0.05)	Not significant	[2] [3]

Signaling Pathways and Experimental Workflows

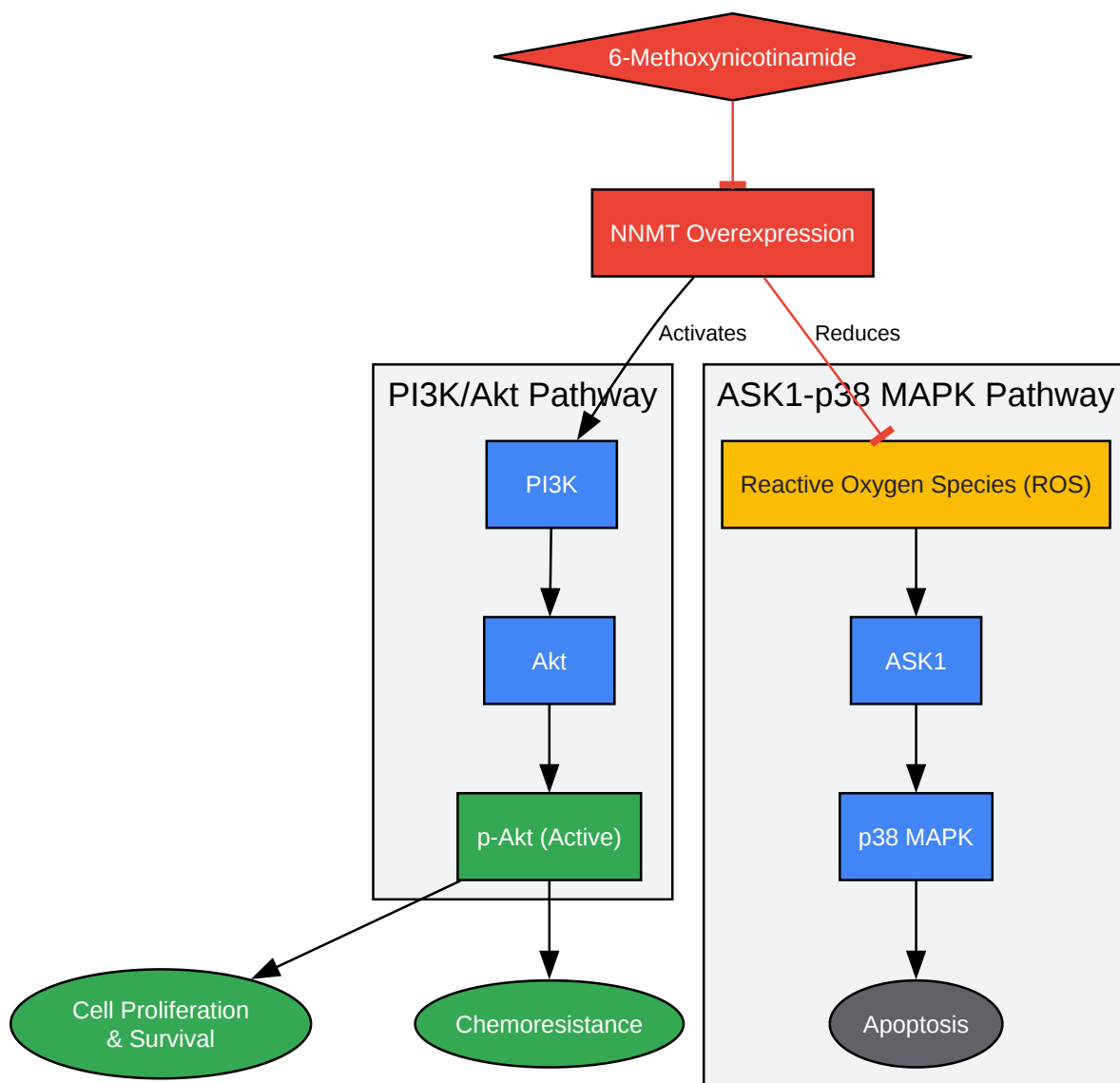
NNMT Enzymatic Activity and its Impact on Cellular Metabolism



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Caption: NNMT catalyzes the methylation of nicotinamide using SAM.

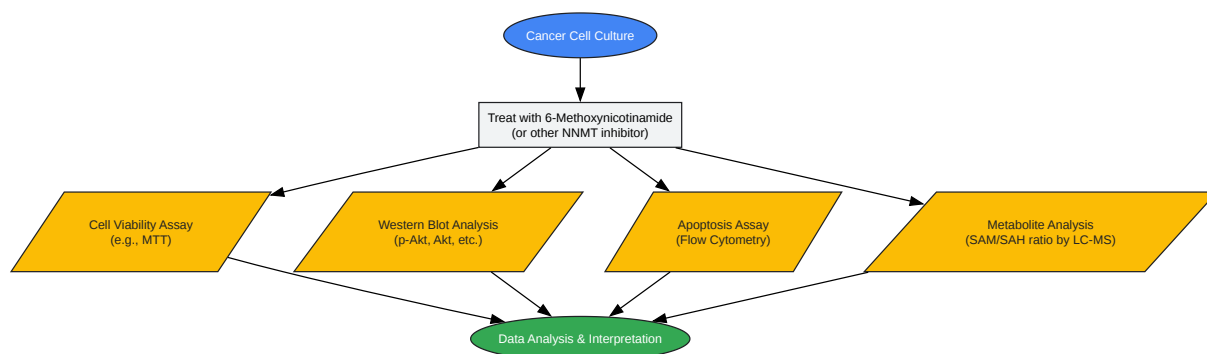
NNMT-Modulated Signaling Pathways in Cancer



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Caption: NNMT influences PI3K/Akt and ASK1-p38 MAPK pathways.

General Experimental Workflow for Studying NNMT Inhibition



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Caption: Workflow for assessing the effects of NNMT inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of 6-Methoxynicotinamide on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line of interest
- Complete culture medium
- 96-well plates
- 6-Methoxynicotinamide (stock solution in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
- MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
- Phosphate-Buffered Saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- **Treatment:** Prepare serial dilutions of 6-Methoxynicotinamide in complete culture medium. Remove the medium from the wells and add 100 μ L of the diluted compound. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
- **Incubation:** Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- **MTT Addition:** After incubation, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
- **Solubilization:** Carefully aspirate the medium and add 100 μ L of MTT solvent to each well. Pipette up and down to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Western Blot Analysis of PI3K/Akt Pathway

This protocol is to determine the effect of 6-Methoxynicotinamide on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

- Cancer cell line of interest
- 6-well plates
- 6-Methoxynicotinamide
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Cell Culture and Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of 6-Methoxynicotinamide for the desired time.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Denature equal amounts of protein (20-40 μ g) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and add ECL substrate.
- **Imaging:** Capture the chemiluminescent signal using an imaging system.
- **Analysis:** Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay by Flow Cytometry

This protocol is for the quantitative analysis of apoptosis induced by 6-Methoxynicotinamide using Annexin V and Propidium Iodide (PI) staining.

Materials:

- Cancer cell line of interest
- 6-well plates
- 6-Methoxynicotinamide
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding buffer
- Flow cytometer

Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and treat with 6-Methoxynicotinamide for the desired duration.

- **Cell Harvesting:** Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
- **Staining:** Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.
- **Analysis:** Analyze the stained cells by flow cytometry within 1 hour.
- **Data Interpretation:** Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Quantification of SAM and SAH by LC-MS/MS

This protocol provides a general overview for measuring the intracellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), a key indicator of cellular methylation potential and NNMT activity.

Materials:

- Cancer cell line of interest treated with 6-Methoxynicotinamide
- Internal standards (e.g., $^{13}\text{C}_5$ -SAH, d_3 -SAM)
- Extraction solvent (e.g., ice-cold 80% methanol)
- LC-MS/MS system

Procedure:

- **Metabolite Extraction:** After treatment, rapidly wash the cells with ice-cold PBS and quench metabolism by adding liquid nitrogen or ice-cold extraction solvent. Scrape the cells and collect the extract.
- **Sample Preparation:** Centrifuge the extract to pellet cellular debris. Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

- Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable column (e.g., HILIC) for separation. Set the mass spectrometer to monitor the specific mass transitions for SAM, SAH, and their respective internal standards.[4][5][6][7][8]
- Data Analysis: Quantify the peak areas of SAM and SAH and normalize them to the internal standards. Calculate the SAM/SAH ratio for each sample.

Conclusion

6-Methoxynicotinamide is a valuable chemical probe for investigating the role of NNMT in cancer biology. The protocols and data presented here provide a framework for researchers to study the effects of NNMT inhibition on cancer cell viability, signaling pathways, and metabolism. These studies will contribute to a better understanding of the therapeutic potential of targeting NNMT in cancer treatment.

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